Dimethyl 5-methylisophthalate
Overview
Description
Dimethyl 5-methylisophthalate is a derivative of isophthalic acid, a benzene dicarboxylic acid, where two of the carboxylic acid groups have been esterified with methanol and one of the hydrogen atoms on the benzene ring is substituted with a methyl group. This compound serves as a monomer or intermediate for various chemical reactions and polymer syntheses.
Synthesis Analysis
The synthesis of dimethyl 5-methylisophthalate-related compounds involves various chemical reactions. For instance, hyperbranched polyesters are synthesized through melt condensation polymerization of dimethyl 5-(2-hydroxyethoxy)isophthalate, which is a related AB2 monomer . Additionally, novel phthalocyanine compounds with dimethyl 5-oxyisophthalate substituents are synthesized by reacting dimethyl 5-hydroxyisophthalate with dicyano-nitrobenzene derivatives in the presence of anhydrous potassium carbonate . Another synthesis approach involves the Williamson reaction to produce dimethyl 5-(acridin-9-yloxy)isophthalate from dimethyl 5-hydroxyisophthalate and 9-chloroacridine .
Molecular Structure Analysis
The molecular structure of dimethyl 5-methylisophthalate-related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of dimethyl 5-(acridin-9-yloxy)isophthalate has been determined, revealing a triclinic system with specific bond lengths and angles . The molecular frameworks of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate show different orientations of the methyl carboxylate moieties with respect to the benzene ring .
Chemical Reactions Analysis
Dimethyl 5-methylisophthalate-related compounds undergo a variety of chemical reactions. The hyperbranched polyesters based on dimethyl 5-(2-hydroxyethoxy)isophthalate undergo intramolecular cyclization and ester interchange reactions during polymerization . Tetra dimethyl 5-oxyisophthalate substituted phthalocyanines display metal-based and ring-based electron transfer processes . The Claisen rearrangement of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate has been studied, showing an SN1 reaction mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl 5-methylisophthalate-related compounds are diverse. Hyperbranched polyesters exhibit low intrinsic viscosities and are soluble in common organic solvents . The electrochemical properties of phthalocyanine complexes have been investigated, showing various electron transfer properties . The crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate reveal supramolecular aggregations supported by hydrogen bonding and other interactions . Theoretical calculations on dimethyl phthalate provide insights into its stable conformations, vibrational assignments, and molecular electrostatic potential .
Scientific Research Applications
1. Photoluminescence Emission and Chemosensing for Nitroaromatic Molecules
- Summary of Application: This research focuses on the synthesis, structural and physico-chemical characterization, luminescence properties, and luminescent sensing activity of a family of isostructural coordination polymers (CPs) with the general formula [Ln2(μ4-5Meip)3(DMF)]n (where Ln(III) = Sm (1Sm), Eu (2Eu), Gd (3Gd), Tb (4Tb) and Yb (5Yb) and 5Meip = 5-methylisophthalate, DMF = N,N-dimethylmethanamide) .
- Methods of Application: The research involves the synthesis of coordination polymers using 5-methylisophthalate as a ligand. The photoluminescence properties of these polymers are then studied .
- Results or Outcomes: The study reveals that the 5-methylisophthalate ligand can provide efficient energy transfers to the lanthanide (III) ions, which results in intense emissions in both the visible and near-infrared (NIR) regions .
2. Synthesis of Side-Chain Jacketed Liquid Crystalline Polymer
- Summary of Application: This research involves the synthesis of a side-chain jacketed liquid crystalline polymer using dimethyl 5-methylisophthalate .
- Methods of Application: The research involves the bromination of dimethyl 5-methylisophthalate with dibenzoyl peroxide (BPO) as the radical initiator. The resulting product, dimethyl 5-(bromomethyl)isophthalate, is then used in the next step of the synthesis .
- Results or Outcomes: The research successfully synthesizes a side-chain jacketed liquid crystalline polymer .
Safety And Hazards
Future Directions
A recent study has reported on the synthesis, structural and physico-chemical characterization, luminescence properties, and luminescent sensing activity of a family of isostructural coordination polymers with the general formula [Ln 2 (μ 4 -5Meip) 3 (DMF)] n (where Ln (III) = Sm, Eu, Gd, Tb, and Yb and 5Meip = 5-methylisophthalate, DMF = N,N-dimethylmethanamide). These coordination polymers have shown promising photoluminescence emission and chemosensing for nitroaromatic molecules .
properties
IUPAC Name |
dimethyl 5-methylbenzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-4-8(10(12)14-2)6-9(5-7)11(13)15-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLNVWOJNQXRLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-methylisophthalate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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